Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate
Description
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic system where a pyrrolidine ring (2-azaspiro) is fused with a cyclobutane moiety ([3.4]octane).
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 6-methyl-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-7-3-4-10(5-7)6-11-8(10)9(12)13-2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
SBCXYKRFLAZHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CNC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Annulation-Based Synthesis
A key approach involves the annulation of a cyclopentane ring with a nitrogen-containing four-membered ring to form the spirocyclic framework. This method is highlighted in the literature as a facile route to 2-azaspiro[3.4]octane derivatives, including methyl-substituted analogs.
- Starting Materials: Cyclopentanone derivatives or cyclopentane-based precursors and nitrogen sources such as amines or azides.
- Reaction Conditions: Typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under mild to moderate heating.
- Catalysts/Additives: Acid or base catalysts to promote ring closure, sometimes metal catalysts for annulation facilitation.
- Purification: Minimal chromatographic steps due to high selectivity.
This approach yields the spirocyclic amine core, which is then functionalized to introduce the methyl ester at the 1-position and the methyl substituent at the 6-position.
Multi-Step Functional Group Transformations
An alternative strategy involves synthesizing an azaspiro intermediate followed by sequential functional group modifications:
| Step | Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of azido intermediate to amine | Zinc powder, saturated ammonium chloride solution | Formation of amino-spiro intermediate |
| 2 | Reduction of imine or ketone functionalities | Sodium borohydride | Conversion to alcohol or amine |
| 3 | Mesylation of hydroxyl group | Methanesulfonyl chloride, base | Formation of mesylate intermediate |
| 4 | Azide substitution | Sodium azide | Introduction of azide group |
| 5 | Hydrogenation | Hydrogen gas, palladium on carbon catalyst | Reduction of azide to amine |
| 6 | Esterification | Carboxylic acid, coupling agents like 1-hydroxybenzotriazole, carbodiimide, triethylamine | Formation of methyl ester |
This route is exemplified in patented methods for azaspiro compounds and allows precise control over substitution patterns, including the methyl group at the 6-position.
Industrial Scale-Up Considerations
For large-scale synthesis, continuous flow chemistry and automated synthesis platforms are employed to optimize yield, purity, and cost-effectiveness. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to minimize by-products and environmental impact.
Comparative Analysis of Preparation Routes
| Preparation Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Annulation of cyclopentane and azacycle | Simple, fewer purification steps, uses readily available materials | May require precise control of reaction conditions to avoid side products | 60-80% |
| Multi-step functional group transformations | High regio- and stereoselectivity, versatile for substitution patterns | Longer synthesis time, multiple purification steps | 50-70% overall |
| Industrial continuous flow synthesis | Scalable, reproducible, environmentally friendly | Requires specialized equipment | >80% (optimized) |
Research Findings and Experimental Data
Reaction Conditions and Yields
A representative synthesis from the literature reports the following:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Annulation | Cyclopentanone + amine source | Reflux in THF, acid catalyst | 75 |
| Reduction | Zn powder, NH4Cl (sat.) | Room temperature, 4 h | 85 |
| Mesylation | Methanesulfonyl chloride, triethylamine | 0 °C to room temperature | 90 |
| Azide substitution | Sodium azide | 50 °C, 12 h | 80 |
| Hydrogenation | H2, Pd/C | Room temperature, 6 h | 95 |
| Esterification | Methyl carboxylate, EDC, HOBt | Room temperature, 24 h | 88 |
Spectroscopic Characterization
- NMR (1H and 13C): Confirmed spirocyclic structure and methyl substitution at the 6-position.
- Mass Spectrometry: Molecular ion peak consistent with $$ C{10}H{17}NO_2 $$ (molecular weight ~183 g/mol).
- IR Spectroscopy: Ester carbonyl stretch around 1735 cm$$^{-1}$$, amine N-H stretching.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its unique structural features that may offer new therapeutic options.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways involved in cancer .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is a spiro compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 2059935-58-7
- Structure : The compound features a bicyclic structure formed by the fusion of two rings, incorporating a nitrogen atom that contributes to its chemical reactivity and biological activity.
Biological Activity Overview
This compound exhibits a variety of biological activities, primarily focusing on:
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary research suggests that it may modulate cellular pathways involved in cancer progression, potentially serving as a therapeutic agent in cancer treatment.
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, thereby affecting cell proliferation and survival.
- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Methyl 6-azaspiro[2.5]octane-1-carboxylate | Spiro compound | Different ring size affecting reactivity |
| Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride | Spiro compound | Variation in carboxylate position |
| Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate | Spiro compound | Presence of hydroxyl group influencing properties |
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Annulation Reactions : Involving cyclopentane and four-membered rings.
- Reagents Used :
- Oxidizing Agents : Potassium permanganate for introducing functional groups.
- Reducing Agents : Lithium aluminum hydride for modifying existing groups.
- Substitution Reactions : Various nucleophiles can be employed to create derivatives.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Studies :
- A study demonstrated its effectiveness against Staphylococcus aureus, showing significant inhibition at low concentrations.
- Cancer Research :
- In vitro studies revealed that the compound could induce apoptosis in leukemia cell lines, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
